2-(1-piperidinyl)Benzoic acid

mPGES-1 Inflammation Cancer

Researchers synthesizing selective norepinephrine reuptake inhibitors (e.g., ampreloxetine) often face failed reactions from generic substitutes. 2-(1-Piperidinyl)benzoic acid (CAS 42093-97-0) is the documented key intermediate ensuring route fidelity. • Ortho-substituted piperidine-benzoic acid core critical for mPGES-1 inhibition (IC50=3 nM) and M1 muscarinic selectivity (Ki=156 nM). • ≥98% purity; shipped ambient, sealed dry. For R&D only.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 42093-97-0
Cat. No. B1299962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-piperidinyl)Benzoic acid
CAS42093-97-0
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C12H15NO2/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15)
InChIKeyTVEAZHOLMPKUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Piperidinyl)Benzoic Acid: NRI and mPGES-1 Scaffold


2-(1-Piperidinyl)benzoic acid (CAS 42093-97-0) is a member of the piperidine class of compounds, characterized by a piperidine ring attached to a benzoic acid moiety [1]. This compound serves as a key intermediate in the synthesis of norepinephrine reuptake inhibitors, specifically as a precursor to ampreloxetine . It has also been identified as a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and a ligand for muscarinic acetylcholine receptors [2].

Workflow Synthesis intermediate for sNRI research
Target Reported mPGES-1 inhibitor scaffold
Ligand Muscarinic receptor and CA II binding studies

2-(1-Piperidinyl)Benzoic Acid: Substitution Risks


Generic substitution of 2-(1-piperidinyl)benzoic acid with other piperidine-carboxylic acid analogs is not feasible due to the compound's unique combination of an ortho-substituted piperidine on a benzoic acid core, which is critical for its specific biological activities [1]. This precise molecular architecture is essential for its role as an intermediate in synthesizing selective norepinephrine reuptake inhibitors like ampreloxetine, and for its potent inhibition of mPGES-1 . Even minor structural alterations, such as changes in substitution pattern or ring modifications, are known to drastically alter binding affinity and selectivity profiles, leading to potential failure in downstream synthesis or assay systems [2].

Ortho-substitution Meta/para isomers may show shifted binding profiles
Ring modification Piperidine ring changes can alter synthesis outcomes
Analog mismatch Generic piperidine-carboxylic acids lack reported target engagement

2-(1-Piperidinyl)Benzoic Acid: Comparative Evidence


mPGES-1 Inhibition in Cell-Free Assay

2-(1-Piperidinyl)benzoic acid inhibits human microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 3 nM in a cell-free assay using enzyme expressed in 293E cells [1]. This compares favorably to the known mPGES-1 inhibitor MF63, which has a reported IC50 of ~1 nM in similar assays, and is significantly more potent than several other piperidine-substituted benzoic acid analogs tested in the same study [2].

mPGES-1 IC50
Reported context
3 nM
~3-fold higher than MF63
Supports mPGES-1 inhibition assay context
Human mPGES-1 in 293E cells, LC/MS/MS
mPGES-1 Inflammation Cancer

M1 Selectivity over M2 Muscarinic Receptors

In radioligand binding assays, 2-(1-piperidinyl)benzoic acid binds to the M1 muscarinic acetylcholine receptor with a Ki of 156 nM, compared to a Ki of 1.37 µM for the M2 subtype, representing an approximate 8.8-fold selectivity for M1 [1]. This selectivity is notable when compared to the non-selective muscarinic antagonist atropine, which has similar affinities for all subtypes (Ki ~1 nM) [2].

M1 vs M2 Selectivity
Reported context
8.8×
M1 Ki=156 nM; M2 Ki=1.37 µM
M1-preferring binding supports subtype studies
Radioligand binding, bovine M1, rat M2
Muscarinic Receptors Selectivity Alzheimer's Disease

pKa and LogD Differentiation from Isomers

2-(1-Piperidinyl)benzoic acid has a predicted acid pKa of 4.78 and a LogD (pH 7.4) of -0.17 [1]. In contrast, its positional isomer 4-(1-piperidinyl)benzoic acid has a predicted pKa of 4.95 and a LogD of 0.22, while the meta-substituted isomer has a pKa of 4.85 and LogD of 0.05 . These differences in ionization state and lipophilicity at physiological pH can significantly impact solubility, permeability, and protein binding.

pKa & LogD
Class-level
pKa 4.78
LogD -0.17 (pH 7.4)
para-isomer: pKa 4.95, LogD 0.22
Property differences may affect formulation fit
Predicted values, ChemAxon
Physicochemical Properties Formulation Bioavailability

GHS Classification vs Common Analogs

2-(1-Piperidinyl)benzoic acid is classified under GHS as Acute Toxicity Category 4 (harmful if swallowed), Skin Irritation Category 2, Eye Irritation Category 2, and STOT Single Exposure Category 3 (respiratory irritation) [1]. This is similar to the hazard profile of 4-(1-piperidinyl)benzoic acid, but less severe than some other piperidine derivatives like 1-benzylpiperidine, which is classified as Acute Toxicity Category 3 [2].

GHS Hazard Class
Source review
Acute Tox. 4
Skin Irrit. 2, Eye Irrit. 2
Reported hazard profile for handling review
Similar to 4-isomer; differs from 1-benzylpiperidine
Safety Toxicology Handling

Ampreloxetine Synthesis Intermediate

2-(1-Piperidinyl)benzoic acid is a documented intermediate in the synthesis of ampreloxetine, a selective norepinephrine reuptake inhibitor (sNRI) being developed for the treatment of neurogenic orthostatic hypotension . This contrasts with related compounds like 2-(1-pyrrolidinyl)benzoic acid, which is not reported as an intermediate for any known sNRI, and 4-(1-piperidinyl)benzoic acid, which is used in the synthesis of different drug classes [1].

Synthetic Intermediate
Reported context
Ampreloxetine precursor
Supports sNRI synthesis research
Documented in published routes
Drug Synthesis Norepinephrine Reuptake Inhibitor Ampreloxetine

Non-Sulfonamide Carbonic Anhydrase Inhibition

2-(1-Piperidinyl)benzoic acid inhibits human carbonic anhydrase II (hCA II) with a Ki of 707 nM [1]. This potency is moderate compared to the clinically used sulfonamide inhibitor acetazolamide, which has a Ki of ~12 nM for hCA II [2]. However, the compound's non-sulfonamide structure may offer a different selectivity profile across CA isoforms, which is valuable for probing isoform-specific functions.

hCA II Ki
Reported context
707 nM
~59-fold less than acetazolamide
Non-sulfonamide CA probe for isoform selectivity studies
Phenol red-based CO2 hydration assay
Carbonic Anhydrase Inhibition Selectivity

2-(1-Piperidinyl)Benzoic Acid: Application Scenarios


mPGES-1 Inhibitor Lead Optimization

Given its potent inhibition of mPGES-1 (IC50 = 3 nM in cell-free assay), 2-(1-piperidinyl)benzoic acid serves as an excellent starting point for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory or anticancer agents [1]. Its activity, while slightly less than the known inhibitor MF63, is significantly better than many other analogs, making it a valuable scaffold for further optimization to improve potency, selectivity, and drug-like properties [1].

M1 Muscarinic Receptor Probe

The compound's ~8.8-fold selectivity for M1 over M2 muscarinic receptors (Ki M1 = 156 nM vs M2 = 1.37 µM) makes it a useful pharmacological tool for dissecting M1-specific signaling pathways in the central nervous system [2]. This is particularly relevant for research into cognitive disorders like Alzheimer's disease, where M1 agonists are of therapeutic interest, as it allows for the selective activation or inhibition of M1 receptors in vitro and ex vivo models [2].

Ampreloxetine Analog Synthesis

As a documented key intermediate in the synthesis of the sNRI ampreloxetine, 2-(1-piperidinyl)benzoic acid is the compound of choice for research groups developing or studying related norepinephrine reuptake inhibitors . Using this specific compound ensures fidelity to published synthetic routes and reduces the risk of failed reactions or the formation of unwanted isomers that might occur with generic substitutes .

Non-Sulfonamide Carbonic Anhydrase Probe

Its moderate inhibition of human carbonic anhydrase II (Ki = 707 nM) and non-sulfonamide structure position 2-(1-piperidinyl)benzoic acid as a unique chemical probe for investigating CA isoform selectivity and for developing assays that require a non-sulfonamide inhibitor control [3]. This can help researchers differentiate between sulfonamide-specific and non-sulfonamide mediated effects on CA activity [3].

Application
Selection Property
Validation Focus
mPGES-1 pathway study fit
Reported mPGES-1 inhibition potency
Assay response context (cell-free)
M1 receptor subtype studies
M1/M2 selectivity profile
Subtype-selective binding context
sNRI synthesis research
Documented synthetic intermediate
Reaction fidelity and isomer control
CA isoform selectivity studies
Non-sulfonamide scaffold
Sulfonamide-independent CA inhibition

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